molecular formula C18H33N3O B2947090 Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421521-95-0

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2947090
CAS No.: 1421521-95-0
M. Wt: 307.482
InChI Key: DLCVEUDWQTWGNA-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a methanone derivative featuring a cyclopentyl group attached to a piperidin-1-yl scaffold. The piperidine ring is substituted at the 4-position with a methyl-linked 2,4-dimethylpiperazine moiety.

Properties

IUPAC Name

cyclopentyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-15-13-19(2)11-12-21(15)14-16-7-9-20(10-8-16)18(22)17-5-3-4-6-17/h15-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVEUDWQTWGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with a 2,4-dimethylpiperazine moiety. This structural complexity is believed to contribute to its diverse biological activities.

Pharmacological Activity

Research has indicated that compounds with similar structural features exhibit a range of pharmacological activities:

  • Centriole Duplication Inhibition : Some derivatives have been studied for their ability to inhibit centriole duplication, which is critical in cancer biology. For example, PLK4 inhibitors have shown promise in blocking cancer cell proliferation by disrupting centrosome function .
  • CYP450 Metabolism : The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of the compound. Studies have identified metabolites formed through CYP3A4-mediated reactions, indicating potential interactions with other drugs .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : It is hypothesized that the compound may act on various receptors, including those involved in neurotransmission and cancer pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes linked to disease processes, suggesting that this compound may share similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In vitro Studies : Research utilizing high-resolution mass spectrometry has identified multiple metabolites from structurally similar compounds, providing insights into their metabolic pathways and potential therapeutic effects .
  • Predictive Models : Computer-aided evaluations have been employed to predict the biological activity spectra of piperidine derivatives. These models suggest that such compounds can affect various biological targets, including ion channels and transport systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Centriole DuplicationInhibition leading to reduced cancer cell growth
CYP450 MetabolismIdentification of metabolites via CYP3A4
Receptor ModulationPotential interaction with neurotransmitter receptors
Enzyme InhibitionInhibition of enzymes linked to cancer progression

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of the compound class "Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone."

Note: It's important to clarify that there appears to be some confusion in the search results regarding the precise chemical name and structure. The query specifies "this compound," while some search results refer to "2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone". These may be related compounds with slightly different structures. The following information is based on the available data, acknowledging this potential ambiguity.

This compound is of interest because of its potential therapeutic applications. Research suggests that it can modulate neurotransmitter systems and has affinity towards dopamine and serotonin receptors.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Antidepressant Activity: Animal studies have demonstrated a reduction in depressive-like behaviors in models of depression.
  • Anxiolytic Effects: Preclinical trials have shown potential in reducing anxiety levels.
  • Neuroprotective Properties: It may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activities

Activity TypeModel UsedResults
AntidepressantMouse modelReduced immobility in FST
AnxiolyticRat modelDecreased anxiety-like behavior
NeuroprotectiveIn vitro neuronal cellsIncreased cell viability

Case Studies

  • Antidepressant Efficacy: In a study involving mice in the forced swim test (FST), the compound decreased immobility time, suggesting antidepressant-like effects and potential as a treatment for major depressive disorder.
  • Anxiolytic Properties: Another study using the elevated plus maze (EPM) test showed that the compound increased the time spent in open arms, suggesting reduced anxiety levels.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:

  • Bioavailability: Studies suggest favorable bioavailability when administered orally.
  • Metabolism: The compound undergoes hepatic metabolism, with primary metabolites exhibiting similar biological activities.

Considerations for Research

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related molecules, emphasizing substituent effects on pharmacological and physicochemical properties.

Structural and Functional Analysis

Table 1: Key Properties of Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Observed/Postulated Activity
Target Compound C₁₈H₃₁N₃O* ~309.5* Cyclopentyl, 2,4-dimethylpiperazinylmethyl Hypothesized CNS modulation
JJKK-048 C₂₂H₂₀N₄O₅ 420.42 Bis(benzodioxolyl), triazolyl Monoacylglycerol lipase inhibition; Analgesia, hypomotility
w3 () C₂₄H₂₅ClN₈O 476.96 Chloropyrimidinyl, triazolylphenylamine Kinase inhibition (e.g., JAK/STAT)
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O 319.40 Benzylpiperazinyl, indolyl Serotonin receptor interaction
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone C₂₁H₃₃N₃O₂ 359.50 m-Tolyloxy, ethanone Undisclosed (structural analog)

Pharmacological and Physicochemical Comparisons

A. JJKK-048 (C₂₂H₂₀N₄O₅)
  • Key Features: The bis(benzodioxolyl) and triazolyl groups enhance aromatic stacking and hydrogen bonding, contributing to its potency as a monoacylglycerol lipase (MAGL) inhibitor .
  • In Vivo Effects: At high doses, JJKK-048 induces analgesia without catalepsy, suggesting selective CNS activity. The absence of catalepsy contrasts with typical cannabinoid receptor agonists, highlighting its unique mechanism .
B. w3 (C₂₄H₂₅ClN₈O)
  • Key Features : The chloropyrimidinyl and triazolylphenylamine groups are hallmarks of kinase inhibitors (e.g., targeting EGFR or ALK). The 4-methylpiperazine improves solubility and bioavailability .
  • Comparison to Target Compound : The target’s cyclopentyl and dimethylpiperazine substituents may favor CNS over kinase activity due to reduced steric hindrance and altered electron distribution.
C. (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (C₂₀H₂₁N₃O)
  • Comparison to Target Compound : The target’s cyclopentyl group is less bulky than benzyl, possibly improving metabolic stability and reducing hepatic clearance.
D. 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone (C₂₁H₃₃N₃O₂)
  • Key Features: This structural analog shares the 2,4-dimethylpiperazinylmethyl-piperidine core with the target compound but replaces cyclopentyl with m-tolyloxy-ethanone. The ethanone group may enhance solubility, while m-tolyloxy could confer aryl hydrocarbon receptor (AhR) affinity .
  • Comparison to Target Compound : The absence of m-tolyloxy in the target compound may reduce AhR-related toxicity risks but limit solubility.

Q & A

Q. How to design in vivo studies to evaluate the compound’s pharmacokinetic profile?

  • Methodology :
  • Dosing Regimen : Administer via IV/oral routes in rodent models. Collect plasma samples at timed intervals for LC-MS/MS analysis.
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites, focusing on piperazine N-oxidation or cyclopentyl hydroxylation .

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